molecular formula C22H20BrN3O3 B3856466 N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide

N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide

Cat. No.: B3856466
M. Wt: 454.3 g/mol
InChI Key: BZAUQARBKMIYSI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide is a synthetic organic compound that features a bromophenyl group, a piperazine ring, and a naphthalene moiety

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3/c1-14(27)26(16-8-6-15(23)7-9-16)20-19(25-12-10-24-11-13-25)21(28)17-4-2-3-5-18(17)22(20)29/h2-9,24H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAUQARBKMIYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Br)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the bromophenyl intermediate: Starting with a bromination reaction of a phenyl compound.

    Synthesis of the piperazine intermediate: Utilizing a cyclization reaction to form the piperazine ring.

    Coupling reaction: Combining the bromophenyl and piperazine intermediates with a naphthalene derivative under specific conditions such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
  • N-(4-fluorophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide

Uniqueness

N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
Reactant of Route 2
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide

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